Factor Xa Inhibitory Potency: Target Compound vs. Rivaroxaban (BAY 59-7939)
The target compound exhibits an FXa IC₅₀ of 19,000 nM in a fluorescence-based assay [1]. In contrast, the structurally related clinical candidate rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) achieves a Ki of 0.4 nM against human FXa under comparable enzymatic conditions [2]. This represents a potency differential of approximately 47,500-fold, underscoring that the replacement of the oxazolidinone-P4 group with the 5-benzoylthiophene-methyl moiety abolishes high-affinity S4 subsite binding.
| Evidence Dimension | FXa inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM |
| Comparator Or Baseline | Rivaroxaban (BAY 59-7939) Ki = 0.4 nM |
| Quantified Difference | ~47,500-fold lower potency for target compound |
| Conditions | Target compound: fluorescence-based FXa assay, 30 min incubation (unknown enzyme origin). Rivaroxaban: human FXa enzymatic assay with chromogenic substrate. |
Why This Matters
Procurement for anticoagulant drug discovery requires material with sub-micromolar FXa activity; the target compound's 19 μM potency precludes its use as a lead-like FXa inhibitor and positions it as a low-activity control or scaffold-hop reference only.
- [1] BindingDB. BDBM50629212 (CHEMBL5423279). IC₅₀: 1.90E+4 nM. Assay: Inhibition of FXa (unknown origin) incubated for 30 min followed by substrate addition by fluorescence-based analysis. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50629212. View Source
- [2] Perzborn E, Strassburger J, Wilmen A, et al. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. J Thromb Haemost. 2005;3(3):514-521. View Source
